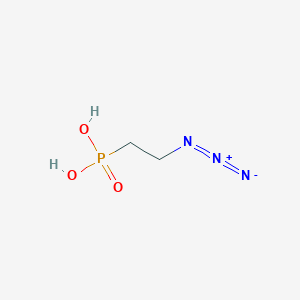
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTA is a synthetic compound that is derived from the benzothiazole family and has been shown to exhibit promising biological properties.
Wissenschaftliche Forschungsanwendungen
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles are versatile heterocyclic compounds featuring prominently in medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their potential in treating various diseases, showcasing the structural diversity and therapeutic potential of benzothiazole-based molecules. Notably, derivatives of benzothiazole have been identified for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, among others, highlighting their significance in drug discovery and development processes (Keri et al., 2015; Law & Yeong, 2022).
Advanced Oxidation Processes (AOPs)
The exploration of advanced oxidation processes (AOPs) for the degradation of various compounds, including pharmaceuticals like acetaminophen, has shed light on the potential environmental applications of related acetamide derivatives. AOPs lead to the generation of diverse by-products, offering insights into the environmental fate and treatment strategies for similar compounds. This research area underscores the importance of understanding chemical degradation pathways and the environmental impacts of chemical pollutants (Qutob et al., 2022).
Antimicrobial and Antiviral Applications
Benzothiazole derivatives have been extensively investigated for their antimicrobial and antiviral properties. These studies aim to address the growing concern over multi-drug resistant pathogens and emerging viral diseases by exploring the therapeutic capabilities of benzothiazole-based compounds. The development of new antimicrobial and antiviral agents featuring benzothiazole structures is of paramount importance in combating infectious diseases and represents a significant area of scientific research (Elamin et al., 2020).
Antioxidant Capacity and Chemical Reactivity
Research into the antioxidant capacity of various compounds, including benzothiazole derivatives, is crucial for understanding their potential health benefits and mechanisms of action. Studies utilizing assays like the ABTS/PP decolorization assay provide valuable data on the reactivity and antioxidant potential of these compounds, contributing to the development of therapeutic agents with antioxidant properties (Ilyasov et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-24-11-7-8-14(25-2)13(9-11)18-16(20)10-19-17(21)12-5-3-4-6-15(12)26(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBONRZAGIHWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)


![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)


![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)
